N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine
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Overview
Description
N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dimethoxyphenyl group, a fluorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with molecular targets such as bacterial RNA polymerase. The compound binds to the switch region of the enzyme, inhibiting its activity and thereby preventing bacterial RNA synthesis . This inhibition disrupts bacterial growth and replication, making it a potential candidate for antibacterial drug development.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds also exhibit antimicrobial activity by inhibiting bacterial RNA polymerase.
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: Studied for its potential therapeutic applications in various diseases.
Uniqueness
N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial RNA polymerase through binding to the switch region sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H14FN3O2 |
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Molecular Weight |
263.27 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-fluoro-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C13H14FN3O2/c1-8-12(14)13(16-7-15-8)17-10-5-4-9(18-2)6-11(10)19-3/h4-7H,1-3H3,(H,15,16,17) |
InChI Key |
ZCRPIMXKEXROEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=C(C=C(C=C2)OC)OC)F |
Origin of Product |
United States |
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